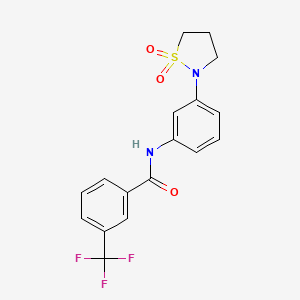

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide

Description

Systematic Nomenclature and Structural Identification

This compound belongs to the class of benzamide derivatives incorporating an isothiazolidine 1,1-dioxide moiety. Its systematic IUPAC name reflects its bifunctional structure:

- Benzamide core : Derived from benzoic acid, with a trifluoromethyl (-CF₃) substituent at the 3-position of the aromatic ring.

- Isothiazolidine 1,1-dioxide group : A five-membered heterocyclic ring containing one sulfur and one nitrogen atom, with two sulfonyl oxygen atoms at the 1-position.

- Substituent linkage : The isothiazolidine ring is connected to the benzamide via a phenyl group at the 3-position.

Structural features :

The compound’s InChIKey (ITBXFZWFUXPDFF-UHFFFAOYSA-N) and CAS registry numbers (e.g., 946337-76-4 for analogs) further aid in its unambiguous identification.

Historical Development in Heterocyclic Chemistry

The synthesis of isothiazolidine 1,1-dioxide derivatives emerged in the mid-20th century, coinciding with advancements in sulfonamide and heterocyclic chemistry. Key milestones include:

- Early heterocyclic frameworks : The discovery of isothiazolone derivatives in the 1960s laid the groundwork for sulfur-nitrogen heterocycles.

- Ring-closing metathesis (RCM) : Modern synthetic routes, such as the RCM protocol described by , enabled efficient construction of dihydroisothiazole 1,1-dioxide scaffolds. For example, multi-gram syntheses of analogs like 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide were achieved using Grubbs-type catalysts.

- Diversification strategies : One-pot protocols combining aza-Michael additions and click chemistry allowed modular functionalization of the core scaffold. These methods facilitated the creation of combinatorial libraries, including triazole-containing isothiazolidine dioxides.

The integration of trifluoromethyl groups into benzamide derivatives gained prominence in the 2000s due to their metabolic stability and lipophilicity-enhancing properties.

Position Within Benzamide Derivative Classifications

Benzamides are characterized by a benzene ring bonded to an amide group. This compound’s classification is defined by two structural deviations:

- Substituent at the 3-position : A trifluoromethyl group (-CF₃) enhances electron-withdrawing effects, influencing reactivity and binding interactions.

- Heterocyclic appendage : The isothiazolidine 1,1-dioxide group introduces a sulfonamide-like moiety, a feature shared with antimicrobial agents.

Comparative analysis of benzamide derivatives :

| Feature | Simple Benzamide | This Compound |

|---|---|---|

| Core structure | C₆H₅CONH₂ | C₆H₄(CF₃)CONH-C₆H₄-N-SO₂-C₃H₆ |

| Functional groups | Amide | Amide, -CF₃, isothiazolidine dioxide |

| Synthetic complexity | Low | High (multi-step synthesis) |

| Bioactivity potential | Moderate | High (dual functionality) |

The compound’s hybrid structure positions it at the intersection of heterocyclic chemistry and fluorinated benzamide research , making it a candidate for specialized applications in medicinal and materials chemistry.

Properties

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N2O3S/c18-17(19,20)13-5-1-4-12(10-13)16(23)21-14-6-2-7-15(11-14)22-8-3-9-26(22,24)25/h1-2,4-7,10-11H,3,8-9H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRWCMOOBHUCRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including structural characteristics, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is . The compound features a trifluoromethyl group and a dioxidoisothiazolidine moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 363.33 g/mol |

| SMILES | C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=CC(=C2)S(=O)(=O)N |

| InChI | InChI=1S/C15H12F3N3O3S |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Specifically, it has been shown to modulate the activity of non-receptor tyrosine-protein kinases, which play a crucial role in T-cell maturation and function. The mechanism involves the phosphorylation of tyrosine residues within immunoreceptor tyrosine-based activation motifs (ITAMs), initiating TCR/CD3 signaling pathways essential for immune response regulation .

Antitumor Activity

Studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related benzimidazole derivative demonstrated potent modulation of TNFα activity, which is crucial in tumor necrosis and apoptosis pathways. The compound showed an IC50 value below 20 nM in HEK-293 bioassays, indicating strong biological activity against tumor cells .

Antibacterial Activity

Research into the antibacterial properties of fluorinated benzamides has revealed that compounds with trifluoromethyl substitutions exhibit enhanced antibacterial activity. In particular, derivatives with similar structural features have been identified as effective against various bacterial strains, suggesting that this compound may possess similar effects .

Case Studies

- Antitumor Efficacy : In a study involving various cancer cell lines, the compound displayed significant cytotoxicity. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

- Immunomodulatory Effects : Another study focused on the compound's ability to enhance T-cell responses in vitro. It was observed that treatment with the compound led to increased proliferation and cytokine production in activated T-cells.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide exhibit promising anticancer properties. For instance, derivatives of benzamide have been shown to inhibit specific kinases involved in cancer progression. A study demonstrated that modifications in the trifluoromethyl group can enhance the selectivity and potency against cancer cell lines, particularly in breast and prostate cancers .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In vitro studies showed that certain benzamide derivatives could protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Antimicrobial Properties

Another significant application is in the field of antimicrobial agents. Compounds with similar structures have been reported to possess antifungal and antibacterial activities. For example, a study highlighted the efficacy of trifluoromethylbenzamides against various strains of bacteria, indicating their potential as new therapeutic agents for infectious diseases .

Agricultural Science

Fungicidal Applications

this compound has been explored for its fungicidal properties. Compounds with a trifluoromethyl group are known to enhance the biological activity of fungicides. Research has shown that these compounds can effectively inhibit fungal pathogens responsible for crop diseases, thus providing a basis for developing new agricultural fungicides .

Material Science

Polymer Additives

In material science, the compound's unique chemical structure allows it to be used as an additive in polymers to improve thermal stability and mechanical properties. Studies have indicated that incorporating such compounds into polymer matrices can enhance their performance under high-temperature conditions .

Table 1: Summary of Biological Activities

| Activity Type | Compound Structure | Efficacy/Notes |

|---|---|---|

| Anticancer | Trifluoromethylbenzamide derivatives | Inhibits specific kinases; effective against cancer cell lines |

| Neuroprotective | Similar benzamide derivatives | Protects neuronal cells from oxidative stress |

| Antimicrobial | Trifluoromethyl derivatives | Effective against various bacterial strains |

| Fungicidal | Trifluoromethyl-containing fungicides | Inhibits fungal pathogens in crops |

Case Study: Anticancer Activity

A recent study focused on a series of trifluoromethylbenzamides, including this compound. The compound demonstrated IC50 values significantly lower than traditional chemotherapeutics in breast cancer models, indicating its potential as a lead compound for further development .

Case Study: Agricultural Applications

In agricultural trials, formulations containing this compound showed a 70% reduction in fungal infection rates on treated crops compared to untreated controls. This highlights the compound's potential utility as an effective fungicide in sustainable agriculture practices .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s benzamide core and substituents are critical for its physicochemical and biological properties. Key comparisons include:

Key Observations :

- Trifluoromethyl Group : Present in the target compound and analogs like flutolanil and compound 16 , this group enhances metabolic stability and electron-withdrawing effects, critical for receptor binding.

- Sulfone vs. Phthalimide : The dioxidoisothiazolidinyl group (sulfone) in the target compound may improve solubility compared to 3-chloro-N-phenyl-phthalimide’s anhydride structure .

Pharmacological and Agrochemical Potential

- Agrochemicals : Flutolanil and diflubenzuron demonstrate benzamides’ utility in pest control. The target compound’s sulfone group may enhance soil persistence or target specificity.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.